molecular formula C21H26O6 B13417624 4'-O-Methyllariciresinol

4'-O-Methyllariciresinol

Katalognummer: B13417624
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: SFMHPISSGZFAHZ-CKJXQJPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-O-Methyllariciresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its diverse biological activities and potential health benefits. This compound is particularly interesting due to its presence in traditional medicinal plants and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methyllariciresinol typically involves the coupling of two phenylpropanoid units. One common method is the oxidative coupling of coniferyl alcohol derivatives. The reaction conditions often include the use of oxidizing agents such as peroxidases or laccases, and the process is usually carried out in an aqueous or organic solvent system.

Industrial Production Methods: Industrial production of 4’-O-Methyllariciresinol is less common due to the complexity of its synthesis. it can be extracted from plant sources such as Forsythiae Fructus, which is known to contain various lignans including 4’-O-Methyllariciresinol .

Analyse Chemischer Reaktionen

Types of Reactions: 4’-O-Methyllariciresinol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Peroxidases, laccases, and other oxidizing agents.

    Reducing Agents: Hydrogen gas in the presence of a catalyst, such as palladium on carbon.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a model compound for studying lignan biosynthesis and metabolism.

    Biology: It exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its bioactive properties, it is being investigated for potential therapeutic applications, including its use in treating inflammatory diseases and cancer.

Wirkmechanismus

The mechanism of action of 4’-O-Methyllariciresinol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

4’-O-Methyllariciresinol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

    Pinoresinol: Another lignan with similar antioxidant and anti-inflammatory properties.

    Secoisolariciresinol: Known for its anticancer and estrogenic activities.

    Matairesinol: Exhibits antioxidant and anticancer properties.

Compared to these compounds, 4’-O-Methyllariciresinol has a distinct methyl group at the 4’ position, which may contribute to its unique biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C21H26O6

Molekulargewicht

374.4 g/mol

IUPAC-Name

4-[(2S,3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C21H26O6/c1-24-18-7-4-13(9-20(18)26-3)8-15-12-27-21(16(15)11-22)14-5-6-17(23)19(10-14)25-2/h4-7,9-10,15-16,21-23H,8,11-12H2,1-3H3/t15-,16-,21+/m0/s1

InChI-Schlüssel

SFMHPISSGZFAHZ-CKJXQJPGSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.